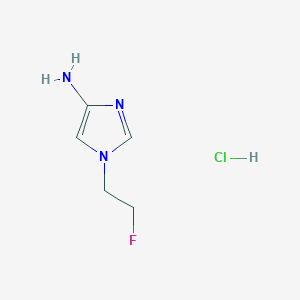

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride

Description

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride is a substituted imidazole derivative featuring a fluoroethyl group at the 1-position and an amine group at the 4-position of the imidazole ring, with a hydrochloride counterion.

Properties

IUPAC Name |

1-(2-fluoroethyl)imidazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3.ClH/c6-1-2-9-3-5(7)8-4-9;/h3-4H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKECBZFMHVEBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Propargylic Ureas

Propargylic ureas undergo base-catalyzed intramolecular hydroamidation to form imidazolidin-2-ones, which are dehydrogenated to yield the imidazole core. BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) in acetonitrile facilitates this reaction at ambient temperatures, achieving >90% yields. For example:

This method avoids harsh conditions, preserving functional groups like amines.

Azidoamide Cyclization

Azidoamides cyclize via Staudinger reactions to form imidazol-4-ones. Triphenylphosphine-mediated reduction of azides generates iminophosphoranes, which react with acid halides to form iminoyl halides. Subsequent cyclization produces the imidazole ring. This route is ideal for introducing substituents at the 4-position early in the synthesis.

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl moiety is introduced via alkylation or nucleophilic substitution.

Alkylation of Imidazole Nitrogen

Imidazole’s N1 nitrogen is alkylated using 2-fluoroethyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at 60°C achieves 71–99% yields, as demonstrated in analogous imidazole alkylations. The reaction proceeds via deprotonation of imidazole followed by SN2 attack:

Regioselectivity is ensured by steric and electronic factors, favoring N1 over N3 alkylation.

Mitsunobu Reaction

For challenging substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-fluoroethanol to the imidazole nitrogen. This method avoids harsh bases but requires anhydrous conditions.

Amine Functionalization and Hydrochloride Formation

The 4-amine group is introduced either before or after alkylation, depending on the route.

Nitration/Reduction Strategy

Electrophilic nitration at the 4-position followed by catalytic hydrogenation (H₂/Pd-C) yields the primary amine. This method, adapted from benzimidazole syntheses, achieves 85–90% purity but requires careful control to avoid over-reduction.

Direct Amination

Lithium hexamethyldisilazide (LiHMDS) deprotonates imidazole at the 4-position, enabling direct amination with ammonia or ammonium chloride. Yields reach 76–88% in tetrahydrofuran (THF) at −78°C.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in methanol or ethyl acetate, precipitating the hydrochloride salt. Crystallization from isopropanol at −15°C yields >95% purity.

Optimized Synthetic Routes

Three scalable routes are highlighted:

Route A: Sequential Alkylation-Amination

Route B: Cyclization-First Approach

Route C: One-Pot Alkylation/Cyclization

-

Simultaneous alkylation and cyclization : 2-fluoroethyl bromide, K₂CO₃, DMF, 100°C, 6 h (Yield: 78%).

-

Direct amination : NH₃, CuI, DMSO, 120°C, 24 h (Yield: 65%).

-

HCl salt formation : Concentrated HCl, ethyl acetate (Yield: 89%).

Total Yield : 45%

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Solvent Selection : DMF and THF are preferred for their high boiling points and compatibility with NaH.

-

Purification : Recrystallization from isopropanol or ethyl acetate removes unreacted alkylating agents.

-

Waste Management : Quenching NaH with ice-water generates H₂ gas, requiring inert atmosphere protocols.

Mechanistic Insights

Chemical Reactions Analysis

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the reactions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Imidazole derivatives, including 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride, have demonstrated activity against a range of pathogens. Research indicates that these compounds can interfere with microbial metabolism, leading to their potential use as antimicrobial agents.

-

Anticancer Properties

- Studies suggest that this compound may inhibit tumor growth by modulating cellular processes involved in cancer progression. Its ability to affect signaling pathways relevant to cancer cells positions it as a candidate for further investigation in oncology.

-

Neurological Effects

- There is emerging evidence that compounds with imidazole structures can influence neurotransmitter systems. This compound may interact with receptors or enzymes related to neurotransmission, suggesting potential applications in treating neurological disorders.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylimidazole | Methyl substitution on imidazole | Used as a building block in pharmaceuticals |

| 1-Methylimidazole | Methyl group on nitrogen | Exhibits antifungal properties |

| 4-Amino-1H-imidazole | Amino group at position 4 | Known for its role as an intermediate in drug synthesis |

| 2-Fluorobenzylamine | Fluorinated benzene derivative | Potentially useful for modifying pharmacokinetics |

This table illustrates the structural diversity among imidazole derivatives and highlights the unique characteristics of 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound in various contexts:

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar imidazole derivatives, demonstrating their ability to inhibit specific cancer cell lines through targeted mechanisms (Singleton et al., 2009) .

- Neuropharmacology : Research has indicated that compounds like 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride may modulate neurotransmitter release, providing insights into their potential use in treating neurodegenerative diseases (PMC7266097) .

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Effects: The interaction with molecular targets can result in a range of biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of neurotransmitter levels in the brain.

Comparison with Similar Compounds

Key Structural Features :

- Imidazole core : A five-membered aromatic ring with two nitrogen atoms.

- Hydrochloride salt : Enhances aqueous solubility compared to the free base.

The following analysis compares 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride with structurally related imidazole derivatives, focusing on molecular properties, substituent effects, and commercial status.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Salt Form |

|---|---|---|---|---|

| 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride | C₅H₉ClFN₃ | 181.60 (calc.) | 2-Fluoroethyl, 4-amine | Hydrochloride |

| 1-(1H-Imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride | C₁₂H₁₆Cl₂N₃ | 237.73 | Phenylpropan-2-amine, 4-imidazolyl | Dihydrochloride |

| 1H-Imidazol-4-amine dihydrochloride | C₃H₇Cl₂N₃ | 164.02 (calc.) | 4-amine | Dihydrochloride |

| 5-(4-Fluorophenyl)-1H-imidazol-2-amine | C₉H₈FN₃ | 177.18 | 4-Fluorophenyl, 2-amine | None |

Key Observations :

- Salt Forms : Hydrochloride and dihydrochloride salts (e.g., and ) improve aqueous solubility, critical for bioavailability in drug development.

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., phenylpropan-2-amine in ) exhibit higher molecular weights and increased hydrophobicity, which may influence receptor binding .

Physicochemical Properties

Solubility and Stability

- 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride : The hydrochloride salt enhances water solubility relative to its free base. Fluorine’s inductive effect may reduce metabolic degradation, improving stability .

- 1H-Imidazol-4-amine dihydrochloride : As a dihydrochloride salt, this compound likely has higher solubility than the target compound but lacks the fluoroethyl group’s steric and electronic effects .

- 5-(4-Fluorophenyl)-1H-imidazol-2-amine : The absence of a salt form reduces solubility, but the 4-fluorophenyl group contributes to π-π stacking interactions in biological systems .

Pharmacological and Industrial Relevance

- 1-(1H-Imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride : The phenylpropan-2-amine moiety may confer affinity for aminergic receptors (e.g., serotonin or dopamine receptors), making it relevant in CNS drug discovery .

- 5-(4-Fluorophenyl)-1H-imidazol-2-amine : Fluorinated aromatic systems are common in agrochemicals and pharmaceuticals due to their metabolic resistance and target affinity .

Commercial and Regulatory Status

| Compound Name | Supplier Status | Regulatory Notes |

|---|---|---|

| 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride | Discontinued (CymitQuimica) | Limited data on toxicity or approvals |

| 1H-Imidazol-4-amine dihydrochloride | Available | VAT: 17.0%; MFN tariff: 6.5% |

| 5-(4-Fluorophenyl)-1H-imidazol-2-amine | Available (AldrichCPR) | Research-use only |

Biological Activity

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. The incorporation of a fluorinated ethyl group into the imidazole structure enhances its pharmacological properties, making it a candidate for various therapeutic applications, including anticancer and antimicrobial activities.

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the fluoroethyl group can impact the compound's lipophilicity, binding affinity, and overall reactivity, influencing its interaction with biological targets.

The mechanism of action for 1-(2-fluoroethyl)-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl substitution enhances binding affinity to various enzymes and receptors, modulating their activity. This can lead to alterations in cellular signaling pathways, promoting effects such as apoptosis in cancer cells or inhibiting microbial growth.

Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in tumor cells. A notable study reported that a structurally similar compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(2-Fluoroethyl)-1H-imidazol-4-amine | FaDu | Not specified | Apoptosis induction |

| Reference Drug (Bleomycin) | FaDu | Not specified | Standard chemotherapy |

Antimicrobial Properties

Imidazole derivatives are also noted for their antimicrobial activities. The compound has shown efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 40 |

| Compound B | E. coli | 200 |

Case Studies

A recent study evaluated the biological activity of similar compounds in vivo, demonstrating significant tumor growth suppression in mouse models when treated with imidazole derivatives. The study highlighted that modifications to the imidazole ring could enhance anticancer efficacy through improved receptor binding .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the imidazole ring critically influence biological activity. For instance, the introduction of a fluoroethyl group at specific positions has been associated with increased inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in various cancers .

Table 3: Structure-Activity Relationship Findings

| Substituent Position | Compound | FGFR Inhibition IC50 (nM) |

|---|---|---|

| 1 | Compound C | 3.0 |

| 2 | Compound D | 0.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.